![molecular formula C20H14N2O2S2 B2667393 2-phenacylsulfanyl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one CAS No. 304683-67-8](/img/no-structure.png)

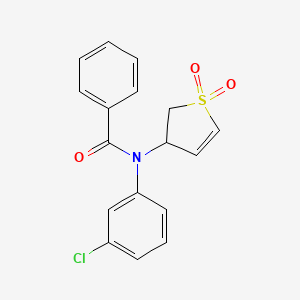

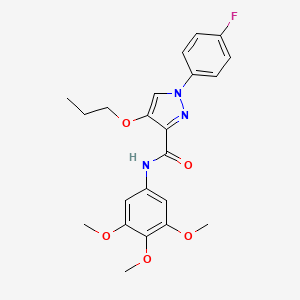

2-phenacylsulfanyl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-phenacylsulfanyl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one” is a chemical compound that belongs to the class of thieno[2,3-d]pyrimidin-4-ones . Thieno[2,3-d]pyrimidin-4-ones are an important class of fused heterocyclic systems due to their wide range of biological activity . They exhibit antiproliferative, antimicrobial, anti-inflammatory and analgesic, hypotensive, and antihistaminic activities .

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidin-4-ones often involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . In the presence of an activated CH2 group in the amide moiety, the cyclization involves this group and the acetyl carbonyl giving rise to pyrido[2,3-d]pyrimidin-7-one derivatives .Molecular Structure Analysis

The molecular structure of “2-phenacylsulfanyl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one” can be analyzed using various spectroscopic techniques. For instance, 1H NMR spectroscopy can provide information about the types of hydrogen atoms present in the molecule .Chemical Reactions Analysis

The reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by the addition of a base affords pyrimidino[4,5-d][1,3]oxazines . This reaction is part of the broader synthesis process of thieno[2,3-d]pyrimidin-4-ones.Physical And Chemical Properties Analysis

The physical and chemical properties of “2-phenacylsulfanyl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one” can be determined using various analytical techniques. For instance, NMR spectroscopy can provide information about the chemical environment of the hydrogen atoms in the molecule .Wissenschaftliche Forschungsanwendungen

Metabolic Pathways and Enzyme Involvement

- Research into the metabolism of dietary heterocyclic amines highlights the role of specific enzymes, such as CYP1A2, in the metabolic pathways of carcinogens present in cooked meat. This emphasizes the importance of understanding how various compounds are processed by the body, which can be relevant when considering the metabolism of synthetic compounds like "2-phenacylsulfanyl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one" (Boobis et al., 1994).

Impact of Diet on Metabolite Formation

- Studies on the formation of macromolecular adducts by heterocyclic amines and their comparison between human and rodent models underline the significance of diet in influencing metabolite formation and exposure. This kind of research can provide insights into how environmental factors and consumption habits might affect the bioactivity and toxicity of compounds (Turteltaub et al., 1999).

Human Exposure and Carcinogenic Potential

- Investigations into human exposure to carcinogenic compounds through diet, and their mutational fingerprints in experimental animals, offer a framework for understanding the carcinogenic potential of new compounds. This approach could be applied to study "2-phenacylsulfanyl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one," especially in the context of its long-term effects and potential mutagenicity (Nagao et al., 1996).

Absorption and Bioavailability

- The bioavailability and absorption mechanisms of various compounds, as well as their metabolic products, are crucial in determining their therapeutic potential and safety. For example, the study of the metabolism and disposition of dabigatran in humans provides insights into how drugs are processed, which could be relevant for understanding the pharmacokinetics of "2-phenacylsulfanyl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one" (Blech et al., 2008).

Zukünftige Richtungen

The future directions for research on “2-phenacylsulfanyl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one” and related compounds could include further exploration of their biological activities and potential applications in medicine . Additionally, new synthetic approaches could be developed to improve the efficiency and selectivity of the synthesis process .

Eigenschaften

CAS-Nummer |

304683-67-8 |

|---|---|

Produktname |

2-phenacylsulfanyl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one |

Molekularformel |

C20H14N2O2S2 |

Molekulargewicht |

378.46 |

IUPAC-Name |

2-phenacylsulfanyl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one |

InChI |

InChI=1S/C20H14N2O2S2/c23-16(14-9-5-2-6-10-14)12-26-20-21-18(24)17-15(11-25-19(17)22-20)13-7-3-1-4-8-13/h1-11H,12H2,(H,21,22,24) |

InChI-Schlüssel |

GQVOPKFMIZCLDD-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=CSC3=C2C(=O)NC(=N3)SCC(=O)C4=CC=CC=C4 |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzo[d]thiazole-6-sulfonamide](/img/structure/B2667311.png)

![2-chloro-N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide](/img/structure/B2667314.png)

![1-(2,5-dimethylbenzyl)-5-(4-ethoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2667315.png)

![Methyl 2-(2-bromobenzo[d]thiazol-6-yl)acetate](/img/structure/B2667318.png)

![5-[5-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-1,2,4-oxadiazol-3-yl]-N,N-diethylpyridin-2-amine](/img/structure/B2667321.png)

![2-({4-ethyl-5-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide](/img/structure/B2667330.png)